Lipophilicity Differentiation: logP as a Procurement-Relevant Descriptor for Drug-Likeness and Synthetic Partitioning
The logP of 6-bromo-3-chloro-2,4-difluorobenzyl alcohol is 2.86–2.87 (measured/predicted by Fluorochem and Chemscene), which is substantially higher than that of the non-brominated analog 3-chloro-2,4-difluorobenzyl alcohol (logP = 1.9–2.11) and more than double the logP of the parent 2,4-difluorobenzyl alcohol (logP = 1.18–1.46) . Against the regioisomer 4-bromo-3-chloro-2-fluorobenzyl alcohol (logP = 2.46–2.73), the target compound still exhibits a higher logP by approximately 0.13–0.40 units, attributable to the second fluorine atom replacing hydrogen . This logP differential of +0.75 to +1.68 over simpler analogs means that 6-bromo-3-chloro-2,4-difluorobenzyl alcohol partitions more strongly into organic phases, directly impacting extraction efficiency, chromatographic retention, and potential membrane permeability in biological systems .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.86–2.87 (Fluorochem, Chemscene) |
| Comparator Or Baseline | 3-Chloro-2,4-difluorobenzyl alcohol: logP 1.9–2.11; 2,4-Difluorobenzyl alcohol: logP 1.18–1.46; 4-Bromo-3-chloro-2-fluorobenzyl alcohol: logP 2.46–2.73 |
| Quantified Difference | ΔlogP = +0.75 to +1.68 vs. non-brominated analogs; +0.13–0.40 vs. regioisomer with only one fluorine |
| Conditions | Computational predictions (KowWin, XLogP3) and vendor-reported values at standard conditions |
Why This Matters
Higher logP directly influences synthetic workup (liquid-liquid extraction yields), chromatographic purification (retention time), and—when the compound is used to construct bioactive molecules—the lipophilicity contribution to membrane permeability and oral bioavailability of downstream products.
